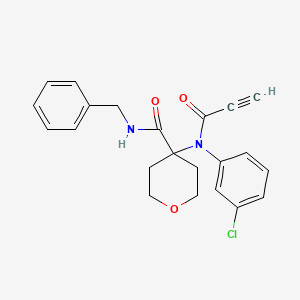
Eubulus-A80
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eubulus-A80 is an anti-tumor agent known for its ability to inhibit the proliferation of hepatocellular carcinoma cell lines . It is identified by its chemical formula C22H21ClN2O3 and has a molecular weight of 396.87 g/mol . This compound is primarily used for research purposes and is not intended for human consumption .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Eubulus-A80 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and specific to the manufacturer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is stored at low temperatures to maintain its stability, with the powder form stored at -20°C for up to three years and solutions stored at -80°C for up to one year .
Chemical Reactions Analysis
Types of Reactions
Eubulus-A80 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Eubulus-A80 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new anti-tumor agents and related compounds.
Mechanism of Action
Eubulus-A80 exerts its anti-tumor effects by inhibiting the proliferation of cancer cells. It targets specific molecular pathways involved in cell growth and division, leading to the suppression of tumor growth . The exact molecular targets and pathways are still under investigation, but it is known to affect key signaling molecules and enzymes involved in cancer progression.
Comparison with Similar Compounds
Eubulus-A80 is unique in its structure and mechanism of action compared to other anti-tumor agents. Similar compounds include:
Eubulus-A79: Another anti-tumor agent with a slightly different chemical structure and mechanism of action.
Eubulus-A81: A related compound with similar anti-tumor properties but different molecular targets.
This compound stands out due to its high potency and specificity in inhibiting hepatocellular carcinoma cell lines .
Properties
Molecular Formula |
C22H21ClN2O3 |
|---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
N-benzyl-4-(3-chloro-N-prop-2-ynoylanilino)oxane-4-carboxamide |
InChI |
InChI=1S/C22H21ClN2O3/c1-2-20(26)25(19-10-6-9-18(23)15-19)22(11-13-28-14-12-22)21(27)24-16-17-7-4-3-5-8-17/h1,3-10,15H,11-14,16H2,(H,24,27) |
InChI Key |
BBMDTKKVDHDHEO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)N(C1=CC(=CC=C1)Cl)C2(CCOCC2)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


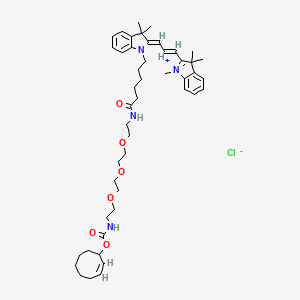
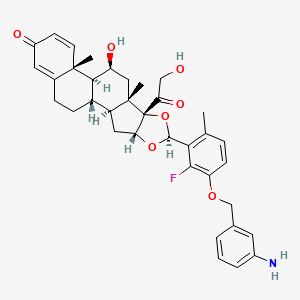

![[(1R,6S,8S,10S,12R)-8-methyl-3-methylidene-4,14-dioxo-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-en-12-yl] acetate](/img/structure/B12378666.png)
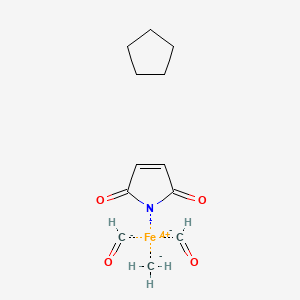
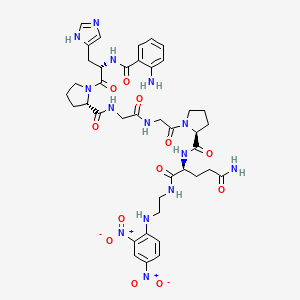
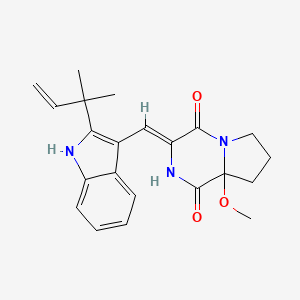
![3-fluoro-N-[3-(2-fluorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B12378684.png)
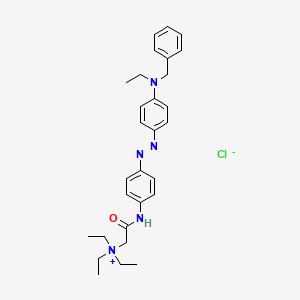
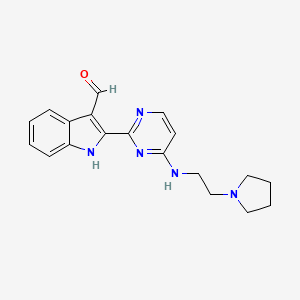
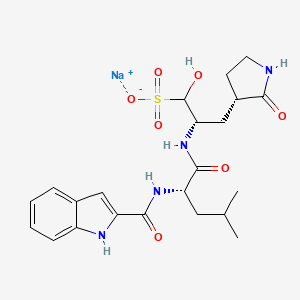
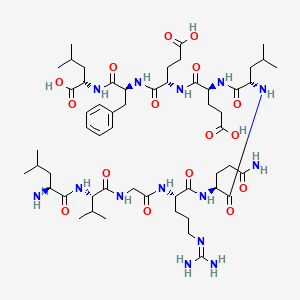
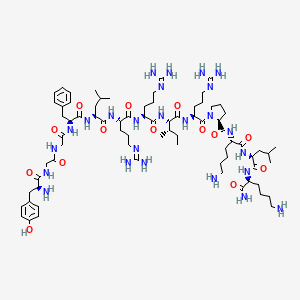
![(1S,2S,3S,5R,6S,7R,14R,15S,18R,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone](/img/structure/B12378730.png)
